molecular formula C12H9N3O4 B1588057 4-(4-Nitrophenylazo)catechol CAS No. 843-33-4

4-(4-Nitrophenylazo)catechol

Cat. No. B1588057
CAS RN: 843-33-4
M. Wt: 259.22 g/mol
InChI Key: DGOZWUSVOBKXNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Nitrophenylazo)catechol, also known as 4-[(4-Nitrophenyl)azo]pyrocatechol, is a chemical compound with the molecular formula C12H9N3O4 . It is used primarily as a laboratory chemical .


Synthesis Analysis

The synthesis of 4-(4-Nitrophenylazo)catechol can be achieved through a template carbonization method. In this process, 4-(4-Nitrophenylazo)resorcinol serves as a carbon/nitrogen source and Mg(OH)2 as a hard template . Another method involves the reaction of 4-nitro-aniline with carboxyl- and nitrite- functionalized graphene quantum dots .


Molecular Structure Analysis

The molecular weight of 4-(4-Nitrophenylazo)catechol is 259.22 . It is a solid at 20 degrees Celsius .


Chemical Reactions Analysis

The chemical reactions involving 4-(4-Nitrophenylazo)catechol are complex and numerous. It has been used as a benchmark reaction to assess the activity of nanostructured materials . It also serves as a carbon/nitrogen source in the production of nanoporous carbons .


Physical And Chemical Properties Analysis

4-(4-Nitrophenylazo)catechol is a dark red to brown powder or crystal . It has a molecular weight of 259.22 .

Scientific Research Applications

1. Secondary Organic Aerosol Formation

4-Nitrocatechol, closely related to 4-(4-Nitrophenylazo)catechol, is identified as a dominant product in secondary organic aerosol (SOA) formation. This compound is produced from the gas-phase oxidation of catechol, especially in environments influenced by biomass burning. The formation of 4-nitrocatechol and its role in SOA production is significant due to its low volatility and high density, contributing to atmospheric aerosol loadings (Finewax et al., 2018).

2. Biodegradation and Environmental Decontamination

The biodegradation of compounds like 3-methyl-4-nitrophenol, which is structurally similar to 4-(4-Nitrophenylazo)catechol, by microorganisms such as Ralstonia sp. SJ98, highlights the potential use of these compounds in environmental decontamination. The biodegradation process involves the formation of catechol as an intermediate, which signifies the ecological relevance and potential application in bioremediation strategies (Bhushan et al., 2000).

3. Chemical Synthesis and Material Science

4-Nitrocatechol, a derivative of catechol, is involved in various chemical syntheses. For example, its reactivity is utilized in synthesizing bis(ether anhydride)s for poly(ether imide)s, indicating its utility in advanced material science and polymer chemistry (Eastmond & Paprotny, 1995).

4. Pharmaceutical Research

In pharmaceutical research, derivatives of nitrocatechol have been explored as inhibitors for enzymes like catechol-O-methyltransferase (COMT). This has implications in the development of treatments for conditions such as Parkinson's disease (Kiss et al., 2010).

5. Analytical Chemistry

4-Nitrocatechol derivatives are used in the analysis of biogenic monoamine neurotransmitters. Their application in fluorescence studies and high-performance liquid chromatography (HPLC) demonstrates their importance in analytical chemistry, especially in the analysis of biological matrices (Zhu et al., 2003).

6. Crosslinking Chemistry and Material Properties

Catechol derivatives are utilized in crosslinking chemistry, a key process in both natural and synthetic systems for achieving desired mechanical properties. This includes the study of model compounds like 4-methyl catechol in understanding the reaction pathways and product formation in crosslinking processes (Yang et al., 2016).

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment .

Future Directions

Research on 4-(4-Nitrophenylazo)catechol and similar compounds is ongoing. One area of interest is the production of nanoporous carbons that possess high porosity and superior electrochemical performance . Another area of focus is the catalytic reduction of 4-nitrophenol by nanostructured materials .

properties

IUPAC Name

4-[(4-nitrophenyl)diazenyl]benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O4/c16-11-6-3-9(7-12(11)17)14-13-8-1-4-10(5-2-8)15(18)19/h1-7,16-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGOZWUSVOBKXNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601038052, DTXSID301229096
Record name 1,2-Benzenediol, 4-[2-(4-nitrophenyl)diazenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601038052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(1E)-2-(4-Nitrophenyl)diazenyl]-1,2-benzenediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301229096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Nitrophenylazo)catechol

CAS RN

843-33-4, 116668-82-7
Record name 4-[(4-Nitrophenyl)azo]-1,2-benzenediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=843-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-((4-Nitrophenyl)azo)pyrocatechol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000843334
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 843-33-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75879
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Benzenediol, 4-[2-(4-nitrophenyl)diazenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601038052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(1E)-2-(4-Nitrophenyl)diazenyl]-1,2-benzenediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301229096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(4-nitrophenyl)azo]pyrocatechol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.524
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Nitrophenylazo)catechol
Reactant of Route 2
Reactant of Route 2
4-(4-Nitrophenylazo)catechol
Reactant of Route 3
Reactant of Route 3
4-(4-Nitrophenylazo)catechol
Reactant of Route 4
Reactant of Route 4
4-(4-Nitrophenylazo)catechol
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-(4-Nitrophenylazo)catechol
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-(4-Nitrophenylazo)catechol

Citations

For This Compound
4
Citations
MY Song, MS Kim, JY Lee - Bulletin of the Korean Chemical …, 2012 - koreascience.kr
Nonlinear optical (NLO) polymers have been identified as strong candidates for use in photonic devices, including high-speed optical modulators, ultrafast optical switches and high-…
Number of citations: 1 koreascience.kr
M Llobat-Estelles, A Sevillano-Cabeza… - Analyst, 1986 - pubs.rsc.org
A kinetic-spectrophotometric method for the determination of trace amounts of cobalt(II) based on its catalytic effect on the hydrogen peroxide oxidation of Pyrogallol Red (PGR) is …
Number of citations: 9 pubs.rsc.org
I Mori, Y Fujita, K Fujita, Y Nakahashi, T Tanaka… - Fresenius' Zeitschrift für …, 1988 - Springer
The effects of cobalt(II) and surfactants on the decomposition of various xanthene dyes by hydrogen peroxide have been systematically investigated. A simple and highly sensitive …
Number of citations: 0 link.springer.com
RA Greinke, HB Mark - Analytical Chemistry, 1974 - ACS Publications
This review surveys the literature fromDecember 1971 through November 1973. A fewpapers published prior to December 1971 have also been included where the materi-al discussed …
Number of citations: 26 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.